molecular formula C14H16N2O3S B412021 METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B412021
M. Wt: 292.36g/mol
InChI Key: UOEVLNHHCXCWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxyphenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with thiourea to yield the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling .

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36g/mol

IUPAC Name

methyl 6-(4-hydroxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(18)19-3)12(15-14(20)16(8)2)9-4-6-10(17)7-5-9/h4-7,12,17H,1-3H3,(H,15,20)

InChI Key

UOEVLNHHCXCWGX-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)O)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.